An In-depth Technical Guide to Fmoc-D-Cys(Mmt)-OH: Properties, Structure, and Strategic Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Cys(Mmt)-OH: Properties, Structure, and Strategic Applications in Peptide Synthesis
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Mmt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, and strategic implementation of this critical reagent in modern peptide synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.
Introduction: The Strategic Importance of Orthogonal Protection in Peptide Chemistry
In the intricate field of solid-phase peptide synthesis (SPPS), the success of constructing complex peptide sequences hinges on a robust and versatile protecting group strategy.[1][2] The thiol group of cysteine residues presents a particular challenge due to its high nucleophilicity, which can lead to undesirable side reactions if left unprotected.[3] Fmoc-D-Cys(Mmt)-OH emerges as a sophisticated solution, offering a strategic advantage through its orthogonally protected design.[4][5] The N-α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, a cornerstone of modern SPPS.[1] The thiol side chain is shielded by the highly acid-sensitive Mmt (4-methoxytrityl) group.[4][6] This orthogonal protection scheme allows for the selective deprotection of either group without affecting the other, providing chemists with precise control over peptide modification, such as the formation of specific disulfide bridges or side-chain conjugations.[7][8]
Core Chemical Properties and Structure
Fmoc-D-Cys(Mmt)-OH is a white to off-white powder with physicochemical properties that are critical to its application in peptide synthesis.[9][10][11]
Chemical Structure
The molecular structure of Fmoc-D-Cys(Mmt)-OH is characterized by the D-cysteine backbone, with the α-amino group protected by the bulky Fmoc group and the thiol group protected by the even more sterically demanding Mmt group.
Caption: Chemical structure of Fmoc-D-Cys(Mmt)-OH.
Physicochemical Data
A summary of the key physicochemical properties of Fmoc-D-Cys(Mmt)-OH is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1198791-73-9 | [9][12] |
| Molecular Formula | C₃₈H₃₃NO₅S | [12][13] |
| Molecular Weight | 615.74 g/mol | [12] |
| Appearance | White to off-white powder | [9][10][11] |
| Melting Point | 126.8-127.9 °C | [9] |
| Solubility | Sparingly soluble in DMSO and Ethanol | [10][14] |
| Storage | 2-8 °C, in a dark, inert atmosphere | [10][14][15] |
| Purity (HPLC) | ≥98.0% | [9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Cys(Mmt)-OH is as a building block in Fmoc-based solid-phase peptide synthesis.[4][11] Its unique protecting group combination allows for sophisticated peptide design and synthesis.
The Orthogonal Protection Strategy
The core strength of Fmoc-D-Cys(Mmt)-OH lies in the orthogonality of its protecting groups. The Fmoc group is cleaved under basic conditions (typically 20% piperidine in DMF), while the Mmt group is labile to very mild acidic conditions.[4][7] This allows for the selective deprotection of the cysteine thiol group while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc or tBu) remain intact.[6][7]
Caption: Orthogonal deprotection strategy in SPPS.
Experimental Protocols
The coupling of Fmoc-D-Cys(Mmt)-OH to a resin-bound peptide with a free N-terminal amine follows standard Fmoc-SPPS protocols.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[16]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[16]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Mmt)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
The selective removal of the Mmt group is a critical step for on-resin side-chain modifications.
Step-by-Step Protocol:
-
Resin Preparation: After the desired peptide sequence is assembled, ensure the N-terminus is protected (either with Fmoc or another protecting group if further elongation is not required). Wash the resin with DCM.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is highly recommended to include a scavenger such as 2-5% triisopropylsilane (TIS) to quench the liberated Mmt cation and prevent side reactions.[4][17][18]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed for short periods (e.g., 5-10 minutes) and repeated multiple times (e.g., 3-5 times) to ensure complete removal of the Mmt group while minimizing the premature cleavage of other acid-labile groups.[18][19]
-
Monitoring: After each treatment, a small sample of resin beads can be tested. A persistent yellow-orange color upon addition of a drop of TFA indicates the presence of the Mmt cation and thus incomplete deprotection.[19]
-
Washing and Neutralization: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralization step with a solution of 1-5% DIEA in DMF to quench any residual acid.[17][19] Finally, wash the resin with DMF.
-
Subsequent Reactions: The resin-bound peptide with the now free cysteine thiol is ready for subsequent on-resin modifications, such as disulfide bond formation or conjugation.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The inclusion of qualitative tests like the Kaiser test at the end of a coupling step provides immediate feedback on the reaction's success. Similarly, the colorimetric monitoring of Mmt deprotection allows for real-time assessment of the reaction's progress, ensuring that the subsequent steps are performed on a fully deprotected substrate. The use of scavengers like TIS is a critical component that enhances the trustworthiness of the Mmt deprotection protocol by preventing deleterious side reactions.
Conclusion
Fmoc-D-Cys(Mmt)-OH is an invaluable tool in the arsenal of the modern peptide chemist. Its well-defined chemical properties and, most importantly, the orthogonality of its protecting groups, provide the flexibility and control required for the synthesis of complex and modified peptides. A thorough understanding of the principles behind its use, particularly the conditions for selective Mmt deprotection, is paramount for leveraging its full potential in research and drug development.
References
- The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
-
Fmoc-D-Cys(MMt)-OH. (n.d.). P3 BioSystems. Retrieved from [Link]
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Fmoc-D-Cys(Mmt)-OH. (n.d.). GL Biochem (Shanghai) Ltd. Retrieved from [Link]
-
The deprotection of Lys(Mtt) revisited. (2021). ResearchGate. Retrieved from [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. Retrieved from [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved from [Link]
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Fmoc-Cys(Mmt)-OH. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
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Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting group. (n.d.). ResearchGate. Retrieved from [Link]
-
Novabiochem®. (n.d.). Merck Millipore. Retrieved from [Link]
-
(Fmoc-Cys-OH)2. (n.d.). PubChem. Retrieved from [Link]
-
Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc-D-Cys(Mmt)-OH: A Cornerstone for Custom Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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